Cas no 267875-43-4 (5-(azidomethyl)-1H-1,3-benzodiazole)
5-(azidomethyl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole, 5-(azidomethyl)- (9CI)
- 5-(azidomethyl)benzimidazole
- 5-Azidomethylbenzimidazole
- 5-(azidomethyl)-1H-1,3-benzodiazole
- 5-(Azidomethyl)-benzimidazole
- EN300-1853144
- FPCHDBWIACUYGH-UHFFFAOYSA-N
- SCHEMBL22042135
- 267875-43-4
-
- Inchi: 1S/C8H7N5/c9-13-12-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11)
- InChI Key: FPCHDBWIACUYGH-UHFFFAOYSA-N
- SMILES: N1C=NC2C=CC(CN=[N+]=[N-])=CC1=2
Computed Properties
- Exact Mass: 173.07
- Monoisotopic Mass: 173.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43A^2
- XLogP3: 2.4
5-(azidomethyl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853144-1g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 1g |
$457.0 | 2023-09-18 | ||
| Enamine | EN300-1853144-5g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 5g |
$1322.0 | 2023-09-18 | ||
| Enamine | EN300-1853144-10g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 10g |
$1962.0 | 2023-09-18 | ||
| Enamine | EN300-1853144-0.05g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 0.05g |
$383.0 | 2023-09-18 | ||
| Enamine | EN300-1853144-0.1g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 0.1g |
$402.0 | 2023-09-18 | ||
| Enamine | EN300-1853144-0.25g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 0.25g |
$420.0 | 2023-09-18 | ||
| Enamine | EN300-1853144-0.5g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 0.5g |
$438.0 | 2023-09-18 | ||
| Enamine | EN300-1853144-1.0g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 1g |
$785.0 | 2023-05-25 | ||
| Enamine | EN300-1853144-2.5g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 2.5g |
$894.0 | 2023-09-18 | ||
| Enamine | EN300-1853144-5.0g |
5-(azidomethyl)-1H-1,3-benzodiazole |
267875-43-4 | 5g |
$2277.0 | 2023-05-25 |
5-(azidomethyl)-1H-1,3-benzodiazole Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-(azidomethyl)-1H-1,3-benzodiazole
5-(Azidomethyl)-1H-1,3-Benzodiazole: A Comprehensive Overview
The compound with CAS No. 267875-43-4, commonly referred to as 5-(azidomethyl)-1H-1,3-benzodiazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and versatile applications. The benzodiazole framework itself is a bicyclic structure consisting of a benzene ring fused with a diazole ring, making it highly aromatic and electron-deficient. The addition of the azidomethyl group at the 5-position introduces a reactive azide functionality, which can be exploited for various chemical transformations and applications.
Recent studies have highlighted the potential of 5-(azidomethyl)-1H-1,3-benzodiazole in click chemistry reactions. Azides are well-known for their ability to undergo cycloaddition reactions with alkenes or alkynes under copper catalysis, forming stable triazole linkages. This property makes the compound an attractive building block for constructing complex molecules and materials. For instance, researchers have explored its use in synthesizing bioconjugates for drug delivery systems and in creating stimuli-responsive materials that can release drugs under specific conditions.
The synthesis of 5-(azidomethyl)-1H-1,3-benzodiazole typically involves a two-step process: first, the preparation of the parent benzodiazole derivative through condensation reactions involving o-phenylenediamine and a suitable carbonyl compound; second, the introduction of the azidomethyl group via nucleophilic substitution or coupling reactions. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and minimizing byproducts.
In terms of applications, 5-(azidomethyl)-1H-1,3-benzodiazole has shown promise in the development of advanced materials. Its electron-deficient nature makes it suitable for use in semiconducting polymers and organic light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating this compound into polymer frameworks can enhance charge transport properties and improve device performance. Additionally, its reactivity as an azide has been leveraged in cross-coupling reactions to create functionalized surfaces for sensors and biosensors.
Another emerging area of interest is the use of 5-(azidomethyl)-1H-1,3-benzodiazole in medicinal chemistry. The azide group can serve as a bioisostere or a reactive handle for attaching bioactive moieties to the benzodiazole scaffold. This has led to its exploration as a potential lead compound in drug discovery programs targeting various therapeutic areas, including cancer and inflammation. Preclinical studies have shown that derivatives of this compound exhibit moderate to high potency against certain disease models, warranting further investigation.
Looking ahead, the versatility of 5-(azidomethyl)-1H-1,3-benzodiazole suggests that it will continue to be a valuable tool in chemical research and development. Its ability to participate in multiple reaction pathways and its compatibility with diverse functional groups make it an ideal candidate for exploring new chemical space. As researchers delve deeper into its properties and applications, we can expect to see innovative uses emerge across disciplines ranging from material science to biotechnology.
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